1-Methylisoquinoline 2-oxide 1-Methylisoquinoline 2-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3977699
InChI: InChI=1S/C10H9NO/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
SMILES: CC1=[N+](C=CC2=CC=CC=C12)[O-]
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

1-Methylisoquinoline 2-oxide

CAS No.:

Cat. No.: VC3977699

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methylisoquinoline 2-oxide -

Specification

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 1-methyl-2-oxidoisoquinolin-2-ium
Standard InChI InChI=1S/C10H9NO/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Standard InChI Key HYGBKMAGLLGAHD-UHFFFAOYSA-N
SMILES CC1=[N+](C=CC2=CC=CC=C12)[O-]
Canonical SMILES CC1=[N+](C=CC2=CC=CC=C12)[O-]

Introduction

Structural and Basic Physicochemical Properties

Physical Properties

Key physical properties, as reported by Chemsrc and ChemSpider, include:

PropertyValueSource
Molecular FormulaC10H9NO\text{C}_{10}\text{H}_{9}\text{NO}
Molecular Weight159.185 g/mol
Exact Mass159.068414 Da
LogP (Partition Coefficient)2.5767
Polar Surface Area25.46 Ų

Notably, data on melting point, boiling point, and density remain unreported in the literature . The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous media.

Synthesis and Reaction Kinetics

Oxidation of 1-Methylisoquinoline

The most common synthesis route involves the oxidation of 1-methylisoquinoline using agents such as dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (mCPBA).

  • Dimethyldioxirane (DMDO) Method:
    DMDO in dried acetone at 23°C quantitatively oxidizes 1-methylisoquinoline to its N-oxide with a second-order rate constant (k2k_2) of 0.78 M1^{-1}s1^{-1} . Steric effects from the 1-methyl group reduce reactivity compared to unsubstituted isoquinoline (k2=1.24M1s1k_2 = 1.24 \, \text{M}^{-1}\text{s}^{-1}) .

  • mCPBA Method:
    Reaction of 1-methylisoquinoline with mCPBA in dichloromethane yields the N-oxide in 63% isolated yield after chromatographic purification . This method is advantageous for scalability but requires careful control of stoichiometry to avoid over-oxidation.

Comparative Analysis of Methods

The table below summarizes key parameters for both synthesis strategies:

ParameterDMDO MethodmCPBA Method
Reaction Temperature23°CRoom Temperature
SolventDried AcetoneDichloromethane
YieldQuantitative (98%)63%
Reaction TimeMinutes to HoursOvernight
Steric SensitivityHighModerate

The DMDO method offers superior yields and faster kinetics but requires anhydrous conditions . In contrast, the mCPBA approach is more tolerant to functional groups but necessitates post-reaction purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ):
    Signals at δ 8.25 (d, J=6.0HzJ = 6.0 \, \text{Hz}, 1H), 7.31–7.23 (m, 1H), and 2.51 (s, 3H) confirm the aromatic protons and methyl group . The downfield shift of the methyl protons (δ 2.51) compared to the parent isoquinoline (δ 2.33) reflects electron withdrawal by the N-oxide group .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3 ):
    Peaks at δ 149.15 (C-2), 139.42 (C-1), and 17.81 (CH3_3) align with the expected electronic environment .

High-Resolution Mass Spectrometry (HRMS)

The observed [M+H]+[\text{M}+\text{H}]^+ peak at m/z 174.0708 matches the theoretical value (174.0919) within instrumental error, confirming the molecular formula .

Applications in Organic Synthesis

Intermediate in Heterocyclic Chemistry

1-Methylisoquinoline 2-oxide serves as a precursor for functionalized isoquinolines. For example, its deoxygenation using reducing agents regenerates 1-methylisoquinoline, enabling reversible N-oxide formation in catalytic cycles .

Study of Steric Effects

Kinetic studies using DMDO revealed that 2-substituted pyridines and isoquinolines exhibit reduced reactivity due to steric hindrance . The 1-methyl group in 1-methylisoquinoline 2-oxide decreases k2k_2 by 38% compared to unsubstituted isoquinoline, highlighting the interplay between structure and reactivity .

Recent Advances and Future Directions

Sustainable Synthesis Methods

A 2025 study demonstrated the use of phosphoramide catalysts for the aryloxylation of azine N-oxides, including 1-methylisoquinoline 2-oxide, under solvent-free conditions . This approach achieved a 92% yield with a low E-factor (0.7), aligning with green chemistry principles .

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